
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one, also known as CHIR-99021, is a small molecule inhibitor that is widely used in scientific research. It was first discovered in 2008 as a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme involved in a wide range of cellular processes including glycogen metabolism, gene expression, and cell differentiation. Since then, CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Mechanism of Action
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one exerts its biological effects by inhibiting the activity of GSK-3, which is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. GSK-3 has been implicated in the regulation of glycogen metabolism, gene expression, cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3 activity, 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one can modulate these processes and promote various biological effects.
Biochemical and Physiological Effects:
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one has been shown to have a wide range of biochemical and physiological effects in various cell types and animal models. In addition to promoting cell differentiation and survival, 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one has been shown to regulate glucose metabolism, insulin signaling, and lipid metabolism. It has also been shown to modulate the activity of various signaling pathways, including the Wnt, Hedgehog, and Notch pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one is its high potency and selectivity for GSK-3 inhibition. This allows for precise modulation of GSK-3 activity in various cell types and animal models. However, one limitation of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one is its relatively short half-life, which requires frequent dosing in animal models. In addition, 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one can have off-target effects at high concentrations, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one. One area of interest is the potential therapeutic applications of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one in various diseases, including cancer, diabetes, and neurological disorders. Another area of interest is the development of more potent and selective GSK-3 inhibitors with longer half-lives and fewer off-target effects. Finally, there is a need for further research on the molecular mechanisms underlying the biological effects of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one, including its effects on various signaling pathways and cellular processes.
Synthesis Methods
The synthesis of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one involves several steps, including the condensation of 2,6-dimethylphenol with 2-chloroacetyl chloride to form 2-chloro-6-(2,6-dimethylphenoxy)acetamide, which is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to yield the intermediate 2-chloro-6-(2,6-dimethylphenoxy)quinazoline. The final product, 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one, is obtained by reacting the intermediate with sodium hydride and methyl iodide.
Scientific Research Applications
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one has been widely used in scientific research as a tool to study the role of GSK-3 in various cellular processes. It has been shown to inhibit GSK-3 activity in both in vitro and in vivo models, leading to a wide range of biological effects. For example, 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one has been used to promote the differentiation of embryonic stem cells into various cell types, including neurons, cardiomyocytes, and pancreatic beta cells. It has also been shown to enhance the survival and function of transplanted cells in animal models of diabetes and Parkinson's disease.
properties
IUPAC Name |
7-chloro-2,2,3-trimethyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-11(2)13-9-6-7(12)4-5-8(9)10(15)14(11)3/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCFBOHJXVHADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=C(C=CC(=C2)Cl)C(=O)N1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2635913.png)
![3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2635914.png)
![3-[3-Methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B2635915.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2635918.png)
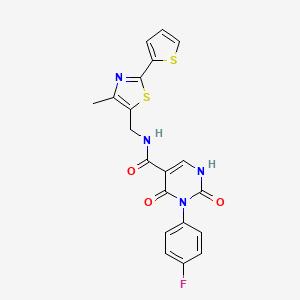
![3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2635920.png)
![6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2635921.png)
![Methyl 3-{[(4-chlorophenyl)carbamoyl]amino}-4-methylthiophene-2-carboxylate](/img/structure/B2635922.png)
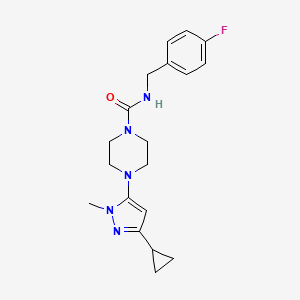
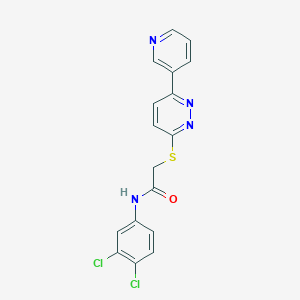
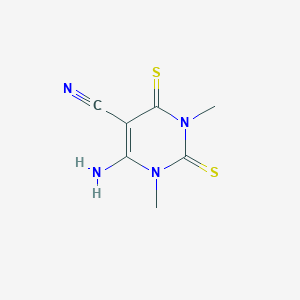

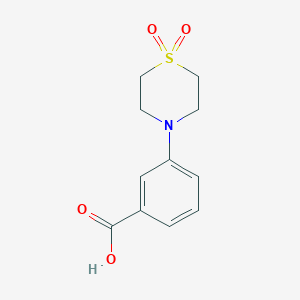
![2-[(4-Methoxynaphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B2635935.png)